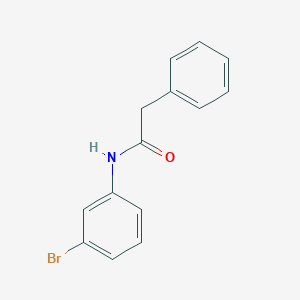

N-(3-bromophenyl)-2-phenylacetamide

Vue d'ensemble

Description

Synthesis Analysis

N-(3-bromophenyl)-2-phenylacetamide, a compound with interesting properties, has been synthesized through various methods. A notable method involves microwave-assisted synthesis, a process facilitating the condensation of N-acylisatin or N-propionylisatin with aniline derivatives. This approach results in several derivatives, including N-[2-(4-Bromo-phenylaminooxalyl)-phenyl]-propionamide, characterized by IR and NMR spectroscopy (Ghazzali et al., 2012). Another synthesis method involves a one-pot synthesis of related acetamide derivatives, characterized by single crystal X-ray diffraction, IR, 1H, and 13C NMR techniques (Bai et al., 2011).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively studied. For example, 2-Bromo-N,N-diphenylacetamide, a related compound, has been used to create thio and selenoether ligands, with their structures determined by NMR spectroscopy, IR spectroscopy, and X-ray diffraction (Singh & Singh, 2017).

Chemical Reactions and Properties

These compounds exhibit various chemical reactions, especially in the formation of complexes and nanoparticles. For instance, Palladium(II) complexes of N,N-diphenylacetamide based thio/selenoethers have been synthesized, showing good catalytic activity for Suzuki-Miyaura and C-O coupling reactions (Singh & Singh, 2017).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are integral to understanding their behavior. Specific studies on compounds like N-Methylphenylacetamide have explored interactions between NH and phenyl groups, influencing physical properties like solubility and crystallinity (Suzuki et al., 1960).

Applications De Recherche Scientifique

Paracetamol Mechanisms of Action and Therapeutic Use

Paracetamol (acetaminophen) is extensively studied for its analgesic and antipyretic effects. The drug's precise pharmacodynamics are complex and not fully understood, with the central nervous system being a significant site of action. Paracetamol's safety profile is generally favorable, but its metabolism can produce a toxic metabolite, N-acetyl-p-benzo-quinone imine (NAPQI), highlighting the importance of careful dosage administration to avoid toxicity (Marzuillo, Guarino, & Barbi, 2014).

Paracetamol Metabolism and Genetic Differences

Variability in paracetamol's metabolism and the susceptibility to its toxic effects may be linked to genetic differences among individuals. These differences can influence the drug's efficacy and the risk of adverse effects, emphasizing the need for personalized medicine approaches in managing paracetamol therapy (Zhao & Pickering, 2011).

Hepatotoxicity and Environmental Impact

The hepatotoxic effects of paracetamol and its environmental presence as a micropollutant have been subjects of concern. Paracetamol's widespread use and disposal lead to its accumulation in natural waters, posing challenges for water treatment and environmental health (Vo et al., 2019).

Research on Related Compounds

Research on the synthesis of related compounds, such as 2-fluoro-4-bromobiphenyl, a key intermediate in manufacturing non-steroidal anti-inflammatory drugs, showcases the chemical versatility and potential applications of bromophenyl derivatives in medicinal chemistry (Qiu et al., 2009).

Propriétés

IUPAC Name |

N-(3-bromophenyl)-2-phenylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-12-7-4-8-13(10-12)16-14(17)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFHAUBXFFVEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351806 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-bromophenyl)-2-phenylacetamide | |

CAS RN |

13140-73-3 | |

| Record name | N-(3-bromophenyl)-2-phenylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Thiazolo[5,4-d]pyrimidine, 2,5-dichloro-](/img/structure/B84530.png)

![Pyrrolidine, 1-[2-(dimethylamino)-1,1-dimethylethoxy]-2,2-dimethyl-](/img/structure/B84542.png)